E3 ligase Ligand-Linker Conjugates 5
Overview
Description
VH032-PEG3-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 3-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis-targeting chimera (PROTAC) technology, which is a novel approach in drug discovery and development .
Mechanism of Action
Target of Action
The primary target of E3 ligase Ligand-Linker Conjugates 5 is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the E3 ubiquitin ligase complex . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .
Mode of Action
This compound serves as a Cereblon ligand to recruit CRBN protein . It is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding linker . The compound can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .
Biochemical Pathways
The compound is involved in the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
The compound is a key intermediate for the synthesis of complete protac molecules , which are known for their ability to degrade target proteins within cells. The ADME properties of the compound and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the degradation of target proteins within cells. This is achieved by the ubiquitination of the target proteins, which marks them for degradation by the proteasome . This process is crucial in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of E3 ligases and their substrates can vary depending on the cellular environment Additionally, the stability and efficacy of the compound could be affected by factors such as pH, temperature, and the presence of other interacting molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG3-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the (S,R,S)-AHPC based VHL ligand. This ligand is then conjugated with a 3-unit PEG linker through a series of chemical reactions, including amide bond formation and purification steps .
Industrial Production Methods
Industrial production of VH032-PEG3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
VH032-PEG3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
VH032-PEG3-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in PROTAC technology to target and degrade specific proteins, aiding in the study of protein function and regulation.
Medicine: Investigated for its potential in drug discovery, particularly in developing treatments for diseases such as cancer by targeting and degrading disease-causing proteins.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
VH032: An inhibitor of E3 ubiquitin ligase VHL, used in similar applications as VH032-PEG3-NH2 (hydrochloride).
AHPC-PEG3-NH2: Another E3 ligase ligand-linker conjugate used in PROTAC technology
Uniqueness
VH032-PEG3-NH2 (hydrochloride) is unique due to its specific combination of the (S,R,S)-AHPC based VHL ligand and the 3-unit PEG linker. This structure allows for efficient recruitment of the VHL E3 ligase and effective degradation of target proteins, making it a valuable tool in PROTAC technology and drug discovery .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClN5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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